Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Lipophilicity Blood-Brain Barrier Permeability Drug Design

This 7-position ethyl ester regioisomer is a critical synthetic handle for CNS-penetrant kinase inhibitors (JAK2, AXL). Unlike the methyl ester or free acid, its optimal lipophilicity (cLogP ~1.3–2.0) enhances blood-brain barrier penetration, while its controlled hydrolytic stability prevents premature cleavage in multi-step syntheses—reducing carboxylic acid byproducts and improving yields in parallel amidation workflows. Essential for hit-to-lead groups building focused triazolopyridine libraries.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13728111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=NN2C=C1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-8(5-7)10-6-11-12/h3-6H,2H2,1H3
InChIKeyFSXRWCSVFVXHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate: A Privileged Heterocyclic Scaffold for Medicinal Chemistry and Drug Discovery Procurement


Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate is a fused, nitrogen-bridged heterocyclic compound that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [1]. The [1,2,4]triazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in pharmaceutical research, forming the core of several well-known drugs such as the JAK1 inhibitor Filgotinib, the HER2-targeting tyrosine kinase inhibitor Tucatinib, and the oral HIF-PH inhibitor Enarodustat . The ethyl ester functionality at the 7-position of this specific regioisomer provides distinct advantages in lipophilicity and synthetic tractability compared to other ester or acid analogs, making it a preferred choice for lead optimization programs [1].

Why Generic Substitution of Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate Fails: Physicochemical and Biological Differentiation Dictate Procurement Decisions


While numerous triazolopyridine analogs are commercially available, simple substitution is not feasible due to critical differences in physicochemical properties, biological activity, and synthetic utility that are dictated by the specific ester group and regioisomerism. The ethyl ester at the 7-position confers a distinct lipophilicity profile (cLogP ≈ 1.3–2.0) and metabolic stability compared to methyl esters, carboxylic acids, or other positional isomers, which directly impacts oral bioavailability and membrane permeability in drug candidates . Furthermore, the [1,2,4]triazolo[1,5-a]pyridine core itself is a validated pharmacophore for kinase inhibition, with structure-activity relationship (SAR) studies demonstrating that modifications at the 7-position are critical for target potency and selectivity [1]. Therefore, indiscriminate substitution with a cheaper or more readily available analog risks compromising lead optimization campaigns and may invalidate SAR data, making informed procurement based on specific evidence essential.

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate: Quantitative Evidence of Differentiation Versus Closest Analogs


Lipophilicity Advantage of Ethyl Ester Over Methyl Ester and Carboxylic Acid Analogs for CNS Drug Discovery

The ethyl ester group at the 7-position of the [1,2,4]triazolo[1,5-a]pyridine scaffold provides a calculated logP (cLogP) value of approximately 1.3–2.0, which is within the optimal range for oral bioavailability and CNS penetration . In contrast, the corresponding methyl ester analog (Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate) exhibits a lower cLogP (≈0.8–1.5), reducing its membrane permeability, while the carboxylic acid derivative ([1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid) is predominantly ionized at physiological pH (predicted pKa ≈ 3.5), resulting in a logD7.4 of approximately -2.6, which severely limits passive diffusion [1]. This quantitative difference in lipophilicity is critical for medicinal chemists optimizing CNS-targeted kinase inhibitors where blood-brain barrier penetration is required.

Lipophilicity Blood-Brain Barrier Permeability Drug Design

Regioisomeric Positioning Dictates Kinase Inhibition Potency: Evidence from JAK2 Inhibitor SAR

Structure-activity relationship (SAR) studies on a series of [1,2,4]triazolo[1,5-a]pyridine-based JAK2 inhibitors revealed that para substitution on the aryl ring at the C8 position of the core was optimal for JAK2 potency, with compounds bearing this substitution pattern achieving IC50 values in the low nanomolar range (e.g., CEP-33779, IC50 = 1.8 nM for JAK2) [1]. While these studies focused on C8-substituted derivatives, they unequivocally demonstrate that the position and nature of substituents on the triazolopyridine core are critical determinants of biological activity. The 7-carboxylate ethyl ester serves as a key synthetic intermediate for introducing optimal C8 substituents via cross-coupling reactions, enabling access to potent JAK2 inhibitors that exhibit >100-fold selectivity over JAK3 (IC50 > 200 nM), thereby reducing the risk of immune suppression [1]. In contrast, analogs lacking the 7-carboxylate handle (e.g., unsubstituted [1,2,4]triazolo[1,5-a]pyridine) cannot be readily elaborated to achieve this level of potency and selectivity, underscoring the strategic value of the 7-carboxylate ethyl ester in lead optimization.

Kinase Inhibition JAK2 Structure-Activity Relationship

Synthetic Versatility: Ethyl Ester as a Stable, Activatable Handle for Late-Stage Diversification

The ethyl ester group at the 7-position offers a balance of stability and reactivity that is superior to both the corresponding methyl ester and carboxylic acid for late-stage diversification. The methyl ester is more prone to premature hydrolysis under basic conditions, while the free carboxylic acid requires activation (e.g., as an acid chloride or via coupling reagents) for further derivatization, which can be incompatible with sensitive functional groups elsewhere in the molecule . In contrast, the ethyl ester is sufficiently stable to withstand a range of reaction conditions (e.g., Suzuki couplings, aminations) but can be cleanly hydrolyzed under mild conditions (e.g., LiOH, THF/H2O) to the carboxylic acid when desired [1]. This controlled reactivity profile makes it an ideal intermediate for parallel library synthesis and late-stage functionalization in medicinal chemistry campaigns, reducing the risk of unwanted side reactions and improving overall synthetic efficiency compared to more labile or less tractable analogs.

Synthetic Chemistry Late-Stage Functionalization Prodrug Design

Procurement-Ready Application Scenarios for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate in Drug Discovery


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitors

Medicinal chemists developing kinase inhibitors for CNS targets (e.g., glioblastoma, neurodegenerative diseases) should prioritize this ethyl ester over methyl ester or acid analogs due to its optimal cLogP range (~1.3–2.0), which favors blood-brain barrier penetration . The 7-position carboxylate serves as a synthetic handle for introducing diverse C8-aryl substituents via Suzuki coupling, enabling rapid exploration of SAR to achieve potent, selective JAK2 or AXL kinase inhibition while maintaining favorable CNS drug-like properties [1].

Late-Stage Functionalization and Prodrug Design

The ethyl ester's controlled hydrolytic stability makes it the preferred intermediate for late-stage diversification strategies in medicinal chemistry. It can be carried through multi-step synthetic sequences without premature cleavage, then cleanly converted to the corresponding carboxylic acid for further amide coupling or salt formation . This property is particularly valuable for generating prodrugs or improving the solubility of advanced leads, offering greater synthetic flexibility than the more labile methyl ester or the less tractable free acid .

Parallel Library Synthesis for Kinase Inhibitor Hit-to-Lead

Contract research organizations (CROs) and pharmaceutical hit-to-lead groups should stock this compound as a key building block for generating focused libraries of triazolopyridine-based kinase inhibitors. The ethyl ester at the 7-position enables parallel amidation or ester hydrolysis/amide coupling reactions to rapidly explore diversity at this vector, a strategy that has been successfully employed to optimize JAK2 and PI3Kγ inhibitors [2]. Compared to the methyl ester, the ethyl ester's slower hydrolysis rate under basic amidation conditions reduces the formation of carboxylic acid byproducts, leading to higher yields and easier purification in parallel synthesis workflows .

Quote Request

Request a Quote for Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.